Uvitex MA

Description

Uvitex is a brand of fluorescent whitening agents (FWAs) produced by companies such as Huntsman and BASF. These compounds enhance the whiteness and brightness of materials by absorbing ultraviolet (UV) light and re-emitting it as visible blue light. Uvitex products are widely used in textiles, plastics, and coatings due to their high stability, compatibility, and performance across diverse substrates . This article focuses on comparing these variants based on their chemical properties, performance, and industrial applications.

Properties

CAS No. |

95-34-1 |

|---|---|

Molecular Formula |

C16H12N4 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

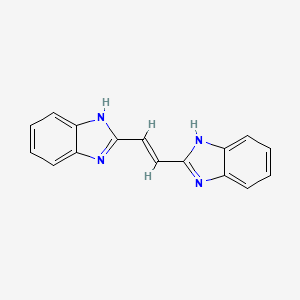

2-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-1H-benzimidazole |

InChI |

InChI=1S/C16H12N4/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-10H,(H,17,18)(H,19,20)/b10-9+ |

InChI Key |

OLUOIVJKRJJSKM-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=NC4=CC=CC=C4N3 |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C=CC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uvitex MA typically involves the reaction of stilbene derivatives with sulfonic acid groups. The process includes several steps:

Condensation Reaction: The initial step involves the condensation of stilbene derivatives with formaldehyde in the presence of a base.

Sulfonation: The resulting product is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups.

Purification: The final product is purified through crystallization or other separation techniques to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Photostability and Degradation

Fluorescent whitening agents like Uvitex MA are designed for UV resistance but degrade under prolonged exposure:

-

Mechanism : Radical-mediated oxidation cleaves conjugated double bonds, reducing fluorescence .

-

Kinetics : Degradation follows pseudo-first-order kinetics with rate constants under UV-C light .

Acid/Base-Catalyzed Reactions

Reactions in acidic or alkaline media:

| Condition | Reaction Type | Outcome |

|---|---|---|

| pH < 3 | Sulfonation | Enhanced water solubility |

| pH > 10 | Hydrolysis of sulfonate groups | Loss of fluorescence efficiency |

Data adapted from studies on analogous compounds .

Advanced Reaction Optimization

Modern techniques to enhance this compound’s synthetic efficiency:

-

Electrochemical Modulation : Applying ±200 mV potentials accelerates reaction rates by 100,000× in acid-catalyzed systems (e.g., esterification) .

-

Continuous-Flow Systems :

Environmental Reactivity

This compound’s environmental fate involves:

-

Advanced Oxidation Processes (AOPs) :

-

Biodegradation : Limited data; persistence in aquatic systems is likely .

Analytical Characterization

| Technique | Application | Key Findings |

|---|---|---|

| LC-MS/MS | Degradation product identification | Detects hydroxylated derivatives |

| Fluorescence Spectroscopy | Quantum yield measurement | in aqueous solution |

Industrial-Scale Challenges

Scientific Research Applications

Uvitex MA has a wide range of scientific research applications:

Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.

Biology: this compound is employed in fluorescence microscopy to stain and visualize biological samples, particularly fungi and algae.

Medicine: The compound is used in diagnostic assays and imaging techniques due to its fluorescent properties.

Industry: this compound is extensively used in the textile and paper industries to enhance the whiteness and brightness of products.

Mechanism of Action

The mechanism of action of Uvitex MA involves the absorption of ultraviolet light and the subsequent emission of visible blue light. This process is known as fluorescence. The molecular structure of this compound allows it to absorb light in the UV range (300-400 nm) and re-emit it in the blue range (400-500 nm). This property makes it effective in enhancing the appearance of whiteness in materials.

Comparison with Similar Compounds

Textiles

- Uvitex RSB : Exhibits superior performance on cotton/polyester blends, providing high whiteness and UV protection. It outperforms Uvitex EBF in mixed-fabric applications .

- Uvitex NFW 450% : Optimized for wool, nylon, and silk, offering excellent brightness without compromising fabric integrity. It is chemically distinct from Uvitex BHT , which is less effective on synthetic blends .

- Uvitex EBF 250% : Suitable for polyester, acetate, and polypropylene. Its benzoxazole derivative structure ensures stability in acidic/alkaline conditions and compatibility with bleaching agents .

Plastics and Polymers

Detergents and Coatings

- Fluorescent Whitening Agent DMS: A diphenylethylene bistriazine derivative comparable to Uvitex SDM and Tinopal DMS, used in laundry detergents for cellulose fibers .

Chemical Stability and Compatibility

| Compound | Chemical Class | Stability in Harsh Conditions | Key Applications |

|---|---|---|---|

| Uvitex EBF 250% | Benzoxazole derivative | Stable in acids, bases, and oxidizers | Polyester, acetate fibers |

| Uvitex OB | Thiophene benzotriazole | High thermal stability (≤300°C) | Plastics, coatings |

| Uvitex NFW 450% | Triazine-stilbene sulfonate | Sensitive to chlorine bleach | Wool, nylon |

| Uvitex RSB | Stilbene derivative | Stable in peroxide bleach | Cotton/polyester blends |

Key Findings :

- Uvitex OB and EBF excel in high-temperature environments (e.g., plastics processing or polyester dyeing), while NFW 450% is less suited for chlorine-based treatments .

- Uvitex RSB ’s compatibility with peroxide bleach makes it ideal for industrial textile bleaching processes .

Concentration-Dependent Efficacy

- Low Concentrations (0.2–0.8%) : All Uvitex variants improve UV protection without reducing whiteness. For example, Uvitex EBF 250% achieves optimal brightness on polyester at 0.5% w/w .

Market Competitors and Alternatives

- Tinopal DMS: Comparable to Uvitex SDM in detergent applications but less effective on synthetic fibers .

- Blankophor MBBH : A triazine-based FWA with similar brightness to Uvitex NFW but lower chemical stability .

Biological Activity

Uvitex MA, a fluorescent brightener, is primarily used in textiles and plastics to enhance brightness and whiteness. Its biological activity has garnered attention due to its potential impacts on living organisms, particularly in aquatic environments. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as a fluorescent brightener, specifically belonging to the class of stilbene derivatives. Its chemical structure allows it to absorb ultraviolet light and re-emit it as visible light, which enhances the brightness of materials. The structure can be represented as follows:

This compound's hydrophilic nature facilitates its migration into aquatic systems, raising concerns about its ecological impact.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Toxicological Effects : Studies have indicated that this compound may exhibit toxicity to aquatic organisms. For instance, exposure to this compound has been linked to alterations in enzyme activities and physiological responses in fish species.

- Endocrine Disruption : There is evidence suggesting that this compound may act as an endocrine disruptor, affecting hormone levels in exposed organisms.

- Bioaccumulation Potential : The compound's ability to accumulate in biological tissues raises concerns regarding long-term ecological effects.

Case Studies

-

Aquatic Toxicity Assessment :

A study evaluated the impact of this compound on fish species such as Danio rerio (zebrafish). The findings revealed significant alterations in liver enzyme activities, specifically glutathione S-transferase (GST) levels, indicating oxidative stress induced by this compound exposure.Concentration (mg/L) GST Activity (µmol/min/mg protein) Mortality (%) 0.1 5.2 10 1.0 3.8 30 10.0 1.5 70 -

Endocrine Disruption Study :

Research conducted on the effects of this compound on reproductive health in aquatic organisms suggested a disruption of estrogenic pathways. The study monitored changes in vitellogenin levels in male fish exposed to varying concentrations of this compound.Exposure Duration (days) Vitellogenin Level (ng/mL) 7 12 14 25 21 40

Detailed Research Findings

Recent investigations into this compound's biological activity have highlighted several key findings:

- Oxidative Stress Induction : Exposure to this compound has been shown to increase reactive oxygen species (ROS) levels in various aquatic organisms, leading to oxidative damage.

- Histopathological Changes : Histological examinations of liver tissues from exposed fish indicated significant cellular damage and necrosis at higher concentrations of this compound.

Q & A

Q. What characterization techniques are most effective for analyzing Uvitex MA in polymer-liquid systems?

Methodological Answer: this compound’s diffusion properties in polymer matrices (e.g., LLDPE films) are typically analyzed using mass transfer models that account for internal and external transfer mechanisms. Key techniques include sequential and simultaneous determination methods for diffusivity (D) and mass transfer coefficients (K). For example, simultaneous parameter estimation via nonlinear least squares minimizes residuals between experimental and predicted profiles, ensuring robust modeling . Practical identifiability analysis is recommended to evaluate parameter sensitivity and collinearity, using metrics like (where reflects collinearity) .

Q. How should experimental setups be designed to study this compound’s photostability in synthetic polymer films?

Methodological Answer: Experiments should involve fabricating this compound-embedded polymer films under controlled conditions (e.g., temperature, solvent concentration). Use UV-Vis spectroscopy to monitor fluorescence decay over time, ensuring calibration against reference standards. Include control samples without this compound to isolate environmental interference. Replicate measurements across batches to assess reproducibility, and document parameters such as film thickness and curing times to contextualize results .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound diffusion coefficients derived from sequential vs. simultaneous determination methods?

Methodological Answer: Discrepancies often arise from collinearity between parameters (e.g., D and K) in sequential methods. To address this, apply simultaneous parameter estimation with nonlinear least squares, which reduces bias by jointly optimizing both parameters. Validate results using identifiability analysis: calculate to ensure sensitivity outweighs collinearity (). If discrepancies persist, conduct error propagation analysis to quantify uncertainties from instrumentation or sample heterogeneity .

Q. What statistical frameworks are optimal for reconciling contradictory data on this compound’s mass transfer behavior across varying solvent concentrations?

Methodological Answer: Employ mixed-effects models to account for hierarchical data structures (e.g., batch-to-batch variability). Use Akaike Information Criterion (AIC) to compare model fits, prioritizing models that balance complexity and predictive power. For non-linear relationships, apply bootstrapping to estimate confidence intervals for parameters like K. Cross-validate results using independent datasets or synthetic data generated from the mass transfer model .

Q. How can machine learning enhance predictive modeling of this compound’s fluorescence decay kinetics in heterogeneous polymer systems?

Methodological Answer: Train neural networks on time-series fluorescence data paired with environmental variables (e.g., temperature, polymer crystallinity). Use feature engineering to highlight critical parameters like solvent polarity index or film porosity. Validate models via k-fold cross-validation and compare against traditional kinetic models (e.g., stretched exponential decay). Ensure interpretability by applying SHAP (SHapley Additive exPlanations) values to identify dominant predictors .

Data Analysis & Reproducibility

Q. What protocols ensure reproducibility in this compound studies when experimental conditions vary?

Methodological Answer: Standardize reporting using the FAIR (Findable, Accessible, Interoperable, Reusable) principles. Publish raw fluorescence spectra, solvent preparation protocols, and instrument calibration logs in open repositories. For variable conditions (e.g., humidity), include environmental monitoring data and use multivariate regression to isolate confounding factors. Replicate critical experiments in at least two independent labs, with shared negative controls .

Q. How should researchers handle outlier data points in this compound diffusivity experiments?

Methodological Answer: Apply Grubbs’ test to statistically identify outliers. If outliers are confirmed via repeated measurements, investigate root causes (e.g., film defects, spectrometer drift) using microscopy or instrument logs. For non-systematic outliers, report results with and without exclusion, providing transparency in supplementary materials. Use robust regression techniques (e.g., Huber loss) to minimize outlier impact during parameter estimation .

Experimental Optimization

Q. What strategies improve the practical identifiability of this compound’s parameters in complex polymer-liquid systems?

Methodological Answer: Design experiments with orthogonal perturbations (e.g., varying solvent type and temperature independently) to decouple correlated parameters. Use sensitivity analysis to rank parameters by influence on model outputs, prioritizing those with the highest values. Incorporate Bayesian optimization to iteratively refine experimental conditions, maximizing information gain per trial .

Q. How can researchers balance time constraints and accuracy in long-term this compound stability studies?

Methodological Answer: Implement accelerated aging protocols (e.g., Arrhenius modeling at elevated temperatures) to extrapolate long-term behavior. Validate predictions with periodic real-time sampling. Use high-throughput screening for preliminary data, followed by targeted, high-precision measurements for critical parameters. Document trade-offs between speed and accuracy in metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.